molecular formula C9H14N2O B2462213 (2-(o-Tolyloxy)ethyl)hydrazine CAS No. 69781-93-7

(2-(o-Tolyloxy)ethyl)hydrazine

Cat. No.: B2462213
CAS No.: 69781-93-7
M. Wt: 166.224
InChI Key: BUGCVJPDUIVJBL-UHFFFAOYSA-N
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Description

(2-(o-Tolyloxy)ethyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative where the hydrazine group is attached to a 2-(2-methylphenoxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(o-Tolyloxy)ethyl)hydrazine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(o-Tolyloxy)ethyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce simpler hydrazine derivatives.

Scientific Research Applications

(2-(o-Tolyloxy)ethyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(o-Tolyloxy)ethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)ethylamine: Similar structure but with an amine group instead of a hydrazine group.

    2-(2-Methylphenoxy)ethanol: The precursor in the synthesis of (2-(o-Tolyloxy)ethyl)hydrazine.

    Phenoxyethylhydrazine: Lacks the methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the hydrazine and 2-methylphenoxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-methylphenoxy)ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-4-2-3-5-9(8)12-7-6-11-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCVJPDUIVJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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